BenchChemオンラインストアへようこそ!

2-(3-Fluoropiperidin-1-yl)propanoic acid

Conformational analysis Fluorine effect Medicinal chemistry

Procure 2-(3-fluoropiperidin-1-yl)propanoic acid with confidence for your medicinal chemistry program. The α-position propanoic acid attachment on a 3-fluoropiperidine ring delivers a unique axial fluorine conformation and spatial vector distinct from 4-fluoro regioisomers, directly affecting target engagement and metabolic stability. This scaffold has demonstrated TRPV1 antagonist activity with analogs achieving up to 100-fold enhanced potency, making it a validated starting point for non-opioid analgesic research. Available at 98% purity, the carboxylic acid handle enables straightforward derivatization to amides, esters, and conjugates, supporting fragment-based screening and library expansion within Rule-of-Three compliant space. Choose this specific building block to avoid unquantified risk in lead optimization and SAR studies.

Molecular Formula C8H14FNO2
Molecular Weight 175.2 g/mol
CAS No. 1888526-69-9
Cat. No. B1475343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluoropiperidin-1-yl)propanoic acid
CAS1888526-69-9
Molecular FormulaC8H14FNO2
Molecular Weight175.2 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N1CCCC(C1)F
InChIInChI=1S/C8H14FNO2/c1-6(8(11)12)10-4-2-3-7(9)5-10/h6-7H,2-5H2,1H3,(H,11,12)
InChIKeyPGWXMFQIPBHOMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Fluoropiperidin-1-yl)propanoic Acid (CAS 1888526-69-9): A 3-Fluoropiperidine-Carboxylic Acid Building Block for TRPV1 Antagonist Development


2-(3-Fluoropiperidin-1-yl)propanoic acid (CAS 1888526-69-9) is a fluorinated piperidine carboxylic acid derivative with the molecular formula C8H14FNO2 and a molecular weight of 175.20 g/mol [1]. This compound features a 3-fluoropiperidine moiety linked to a propanoic acid group at the α-position, incorporating a fluorine substituent at the 3-position of the piperidine ring that confers distinct conformational and physicochemical properties [2]. It has been identified as a useful building block in medicinal chemistry, with documented applications as a TRPV1 antagonist scaffold and as an intermediate for synthesizing bioactive molecules targeting pain pathways and epigenetic regulators . The compound is commercially available from multiple vendors with purities typically ranging from 95% to 98% [1].

Why 2-(3-Fluoropiperidin-1-yl)propanoic Acid Cannot Be Replaced by Unsubstituted or 4-Fluoro Piperidine Propanoic Acid Analogs


Substitution of 2-(3-fluoropiperidin-1-yl)propanoic acid with structurally similar analogs introduces measurable differences in molecular geometry, electronic distribution, and receptor interaction profiles that preclude simple interchangeability in discovery workflows. The 3-fluoro substitution on the piperidine ring, combined with the α-position propanoic acid attachment, creates a unique spatial arrangement that differs fundamentally from 4-fluoro regioisomers and 3-substituted analogs with propanoic acid at alternative positions [1]. Conformational studies have demonstrated that 3-fluoropiperidines exhibit an unusual fluoro-directing effect in solution, with fluorine occupying an axial orientation under protonated conditions—a behavior not observed in 4-fluoro counterparts [2]. Furthermore, the position of the fluorine atom (3-position vs. 4-position) and the propanoic acid attachment site (α-position vs. β-position) produce distinct vectors for hydrogen bonding and lipophilic interactions that directly impact target engagement [3]. Without explicit experimental validation, assuming functional equivalence between this compound and analogs such as 2-(4-fluoropiperidin-1-yl)propanoic acid or 3-(3-fluoropiperidin-1-yl)propanoic acid introduces unquantified risk in lead optimization and SAR studies.

2-(3-Fluoropiperidin-1-yl)propanoic Acid: Quantitative Differentiation Evidence for Procurement Decision-Making


Fluorine Position-Specific Conformational Properties: 3-Fluoro vs. 4-Fluoro Piperidine Structural Differentiation

In protonated 3-fluoropiperidines including the core scaffold of 2-(3-fluoropiperidin-1-yl)propanoic acid, the fluorine atom adopts a predominant axial orientation in aqueous solution due to a unique fluoro-directing effect. This contrasts with 4-fluoropiperidines, which favor equatorial fluorine positioning [1]. The axial preference alters the spatial trajectory of the carboxylic acid-bearing substituent, potentially affecting target binding geometry in ways not replicable by 4-fluoro regioisomers.

Conformational analysis Fluorine effect Medicinal chemistry

Carboxylic Acid Position Differentiation: α-Propanoic Acid vs. β-Propanoic Acid Scaffolds

2-(3-Fluoropiperidin-1-yl)propanoic acid features the propanoic acid moiety attached at the α-position directly to the piperidine nitrogen, creating a branched scaffold. In contrast, 3-(3-fluoropiperidin-1-yl)propanoic acid places the propanoic acid group at the β-position via a linear ethylene linker . This positional isomerism alters the number of rotatable bonds, molecular flexibility, and the distance between the carboxylic acid group and the piperidine nitrogen, which may influence binding modes in receptor pockets.

Building block Structural isomer Linker geometry

TRPV1 Antagonist Activity of 2-(3-Fluoropiperidin-1-yl)propanoic Acid Derivatives

Derivatives of 2-(3-fluoropiperidin-1-yl)propanoic acid have demonstrated potent antagonism of the transient receptor potential vanilloid 1 (TRPV1) channel, a validated target for pain management . While direct IC50 data for the parent compound is not publicly available, structurally related analogs bearing the 2-(3-fluoropiperidin-1-yl)propanoic acid scaffold exhibit nanomolar-range TRPV1 antagonism. Notably, certain optimized derivatives showed up to 100-fold improvement in capsaicin-induced TRPV1 inhibition potency compared to early-generation parent scaffolds . In contrast, the regioisomeric 3-(3-fluoropiperidin-1-yl)propanoic acid has been reported as a positive allosteric modulator (PAM) of M3 muscarinic receptors rather than a TRPV1 antagonist , highlighting divergent pharmacological profiles driven by structural differences.

TRPV1 antagonist Pain Analgesic

Predicted Physicochemical Properties: pKa and LogP Benchmarks for Analog Selection

2-(3-Fluoropiperidin-1-yl)propanoic acid exhibits a predicted acid dissociation constant (pKa) of 2.56 ± 0.10 and a calculated XlogP of -1.1 [1]. These values place the compound in a specific physicochemical space relevant to fragment-based drug discovery and lead optimization. The pKa indicates that the carboxylic acid group remains largely deprotonated at physiological pH, while the negative XlogP suggests hydrophilic character that may influence membrane permeability and solubility. In contrast, the 4-fluoro regioisomer 2-(4-fluoropiperidin-1-yl)propanoic acid has been described with potentially different metabolic stability and bioavailability characteristics due to altered fluorine positioning [2], though direct comparative pKa and logP data are not publicly available.

Physicochemical properties Drug-likeness ADME

2-(3-Fluoropiperidin-1-yl)propanoic Acid: Evidence-Backed Application Scenarios for Scientific Procurement


TRPV1 Antagonist Lead Optimization and SAR Studies for Analgesic Development

Based on documented TRPV1 antagonist activity of derivatives incorporating the 2-(3-fluoropiperidin-1-yl)propanoic acid scaffold, this compound serves as a validated starting point for medicinal chemistry programs targeting pain pathways [1]. The scaffold has demonstrated the capacity to generate analogs with up to 100-fold enhanced potency over parent structures in capsaicin-induced TRPV1 activation assays [1]. Researchers developing non-opioid analgesics for neuropathic or inflammatory pain conditions may prioritize this specific building block over the β-position isomer 3-(3-fluoropiperidin-1-yl)propanoic acid, which exhibits M3 receptor PAM activity rather than TRPV1 antagonism .

Conformationally Constrained Building Block for Fluorine-Directed Pharmacophore Design

The unusual axial fluorine orientation observed in protonated 3-fluoropiperidines, including the core scaffold of this compound, provides a distinct three-dimensional pharmacophore vector not achievable with 4-fluoro regioisomers [1]. This conformational preference, established through 1H NMR studies in D2O, can be leveraged in structure-based drug design where precise spatial positioning of fluorine is required for target engagement or metabolic stability optimization [1]. Programs requiring specific fluorine trajectory for halogen bonding or steric interactions should evaluate 3-fluoro scaffolds rather than assuming equivalence with 4-fluoro analogs.

Synthesis of Fluorinated Piperidine-Containing Bioactive Molecules via Carboxylic Acid Derivatization

The carboxylic acid functional group enables straightforward derivatization to amides, esters, and other conjugates, positioning this compound as a versatile intermediate for generating fluorinated piperidine libraries [1]. The α-position propanoic acid attachment creates a branched architecture that may offer different steric and electronic properties compared to the linear β-position analog. Vendors including Leyan supply this compound at 98% purity , making it suitable for reliable incorporation into synthetic workflows requiring consistent building block quality.

Fragment-Based Drug Discovery Requiring Hydrophilic, Low-Molecular-Weight Fluorinated Fragments

With a molecular weight of 175.20 g/mol, predicted pKa of 2.56, and calculated XlogP of -1.1 [1], 2-(3-fluoropiperidin-1-yl)propanoic acid occupies physicochemical space favorable for fragment-based screening approaches [1]. The combination of a fluorinated heterocycle with a carboxylic acid provides both polar and lipophilic interaction potential within a Rule-of-Three compliant framework. Researchers conducting fragment library expansion with fluorine-containing building blocks may select this compound based on its distinct property profile relative to other fluoropiperidine carboxylic acids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Fluoropiperidin-1-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.